molecular formula C8H6ClFO2 B1333658 2-Fluoro-6-methoxybenzoyl chloride CAS No. 500912-12-9

2-Fluoro-6-methoxybenzoyl chloride

Cat. No.: B1333658
CAS No.: 500912-12-9
M. Wt: 188.58 g/mol
InChI Key: YZWKSOYWTHKNLX-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxybenzoyl chloride is an organic compound with the molecular formula C₈H₆ClFO₂ and a molecular weight of 188.59 g/mol . It is also known by its synonyms, such as 2-Fluoro-6-methoxybenzene-1-carbonyl chloride . This compound is typically used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methoxybenzoyl chloride can be achieved through several methods. One common approach involves the reaction of 2-Fluoro-6-methoxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

2-Fluoro-6-methoxybenzoic acid+SOCl22-Fluoro-6-methoxybenzoyl chloride+SO2+HCl\text{2-Fluoro-6-methoxybenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-Fluoro-6-methoxybenzoic acid+SOCl2​→2-Fluoro-6-methoxybenzoyl chloride+SO2​+HCl

This method typically requires anhydrous conditions and an inert atmosphere to prevent hydrolysis of the acid chloride product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methoxybenzoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-Fluoro-6-methoxybenzoic acid and hydrochloric acid.

    Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 2-Fluoro-6-methoxybenzoyl group into aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., pyridine) to neutralize the hydrochloric acid formed.

    Hydrolysis: Water or aqueous solutions are used under mild conditions.

    Friedel-Crafts Acylation: Lewis acids such as aluminum chloride (AlCl₃) are used as catalysts.

Major Products

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    2-Fluoro-6-methoxybenzoic acid: Formed from hydrolysis.

Scientific Research Applications

2-Fluoro-6-methoxybenzoyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the preparation of biologically active compounds, including potential pharmaceuticals.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, it may react with amino groups in proteins or nucleic acids, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzoyl chloride
  • 2-Methoxybenzoyl chloride
  • 4-Fluoro-3-methoxybenzoyl chloride

Uniqueness

2-Fluoro-6-methoxybenzoyl chloride is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring. This combination of substituents can influence the compound’s reactivity and the properties of its derivatives. For example, the electron-withdrawing effect of the fluorine atom can enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to similar compounds without the fluorine substituent .

Properties

IUPAC Name

2-fluoro-6-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-6-4-2-3-5(10)7(6)8(9)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWKSOYWTHKNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381380
Record name 2-fluoro-6-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500912-12-9
Record name 2-fluoro-6-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-methoxybenzoyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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